molecular formula C7H15ClN2O2 B13492445 (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride

(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride

Katalognummer: B13492445
Molekulargewicht: 194.66 g/mol
InChI-Schlüssel: RKSOVLKLXBWCBR-KGZKBUQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One common method includes the diastereoselective synthesis, which ensures high diastereoselectivity through tightly bound chelation-controlled transition states during ring closure reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as asymmetric hydrogenation and the use of specific catalysts like ruthenium-containing BINAP systems are employed to achieve the desired stereochemistry and high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: Common in organic synthesis, substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide hydrochloride apart is its specific methoxy and carboxamide functionalities, which confer unique chemical properties and biological activities. These features make it particularly valuable in the synthesis of complex molecules and in studies of stereochemical effects on biological systems.

Eigenschaften

Molekularformel

C7H15ClN2O2

Molekulargewicht

194.66 g/mol

IUPAC-Name

(2R,4R)-4-methoxy-N-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)6-3-5(11-2)4-9-6;/h5-6,9H,3-4H2,1-2H3,(H,8,10);1H/t5-,6-;/m1./s1

InChI-Schlüssel

RKSOVLKLXBWCBR-KGZKBUQUSA-N

Isomerische SMILES

CNC(=O)[C@H]1C[C@H](CN1)OC.Cl

Kanonische SMILES

CNC(=O)C1CC(CN1)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.